3-Methyl-1-phenylbutane-1,3-diol

Catalog No.
S14435063
CAS No.
104174-42-7
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-phenylbutane-1,3-diol

CAS Number

104174-42-7

Product Name

3-Methyl-1-phenylbutane-1,3-diol

IUPAC Name

3-methyl-1-phenylbutane-1,3-diol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-11(2,13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3

InChI Key

IZZXPXZRVVXKFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C1=CC=CC=C1)O)O

3-Methyl-1-phenylbutane-1,3-diol is a chiral organic compound with the molecular formula C11H16O2C_{11}H_{16}O_{2}. It features two hydroxyl groups attached to a butane backbone, specifically at the first and third carbon positions, and a methyl and phenyl group at the second and first positions, respectively. This compound is notable for its potential applications in various fields due to its unique structural properties.

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Reduction: It can undergo reduction reactions, particularly involving lithium aluminum hydride, which can convert ketones or aldehydes back into alcohols .

Several methods have been developed for synthesizing 3-Methyl-1-phenylbutane-1,3-diol:

  • Chiral Catalysis: Utilizing chiral catalysts for asymmetric synthesis can yield high enantiomeric excess of the desired diol.
  • Reduction of Ketones: Starting from 1-phenylbutane-1,3-dione, reduction using lithium aluminum hydride is a common method .
  • Hydrolysis of Esters: The hydrolysis of corresponding esters can also lead to the formation of the diol .

3-Methyl-1-phenylbutane-1,3-diol has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis due to its chiral nature.
  • Cosmetics: Its moisturizing properties may make it suitable for cosmetic formulations.
  • Chemical Intermediates: Used in the synthesis of more complex organic compounds.

Several compounds share structural similarities with 3-Methyl-1-phenylbutane-1,3-diol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1,2-ButanediolTwo hydroxyl groups on adjacent carbonsCommonly used as a solvent and antifreeze
2-Methyl-2-butanolTertiary alcohol with branched structureHigher boiling point; used in fuel additives
1,4-ButanediolTwo hydroxyl groups on terminal carbonsUtilized in producing plastics and fibers

Uniqueness of 3-Methyl-1-phenylbutane-1,3-diol

The unique combination of a methyl group and a phenyl group on its butane backbone distinguishes 3-Methyl-1-phenylbutane-1,3-diol from other similar compounds. This specific arrangement may impart unique physical and chemical properties that could be advantageous in synthetic applications or biological interactions.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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